-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a valuable intermediate in organic synthesis due to the presence of the highly reactive isocyanate group (NCO) and the versatile fluorinated aromatic ring. Research has explored its application in the synthesis of various functional materials, including:
The unique properties of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have also attracted interest in material science applications:
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a chemical compound with the molecular formula C₈H₃F₄NO and a molecular weight of 205.11 g/mol. It is characterized by a clear, colorless liquid form and has a refractive index ranging from 1.4520 to 1.4570 at 20°C. This compound is known for its high purity, typically exceeding 96% in assays, making it suitable for various chemical applications .
F5-TM-isocyanate is a hazardous compound and should be handled with appropriate precautions. Here are some key safety points:
These reactions highlight its utility as a versatile building block in organic synthesis .
The biological activity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has been investigated, revealing that it exhibits toxicity when ingested or upon skin contact. Specifically, it has been classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity . Further studies are needed to elucidate its pharmacological properties and potential therapeutic applications.
Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate can be achieved through various methods:
These methods allow for the production of this compound with varying degrees of selectivity and yield .
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate finds applications in several areas:
Interaction studies involving 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate have shown that it can react with various nucleophiles, including amines and alcohols. These interactions are crucial for understanding its reactivity and potential applications in synthesizing more complex molecules. The toxicity profile necessitates careful handling during such studies to mitigate risks associated with exposure .
Several compounds share structural similarities with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoro-4-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Different substitution pattern on the phenyl ring |
3-Fluoro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃F₄NO | Variation in fluorine position affecting reactivity |
2-Chloro-5-(trifluoromethyl)phenyl isocyanate | C₈H₃ClF₄NO | Chlorine instead of fluorine alters properties |
The uniqueness of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate lies in its specific trifluoromethyl group positioning and the presence of a fluorine atom, which significantly influences its reactivity and biological activity compared to these similar compounds .
Irritant